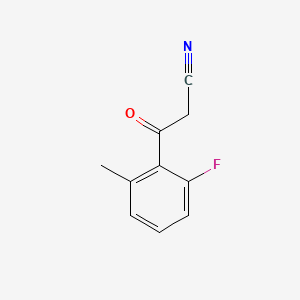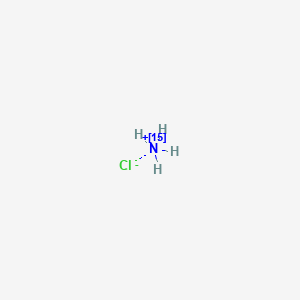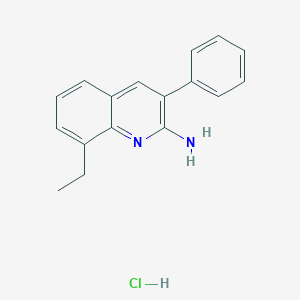
4-Iodo-1-(isopropylsulfonyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-1-(isopropylsulfonyl)-1H-pyrazole is a heterocyclic organic compound characterized by the presence of an iodine atom and an isopropylsulfonyl group attached to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1-(isopropylsulfonyl)-1H-pyrazole typically involves the iodination of a pyrazole precursor. One common method involves the treatment of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of sodium bicarbonate (NaHCO₃). This reaction proceeds efficiently under mild conditions, yielding 4-iodo-1-tosylpyrazoles . The reaction can be further optimized by using acetic acid to obtain 5-aryl-4-iodopyrazoles .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodo-1-(isopropylsulfonyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form C-C bonds.
Oxidation and Reduction: The isopropylsulfonyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
CuI-Catalyzed Coupling: The direct 4-alkoxylation of 4-iodo-1H-pyrazoles with alcohols is achieved using copper(I) iodide (CuI) as a catalyst, potassium t-butoxide (KOtBu) as a base, and microwave irradiation.
Palladium-Catalyzed Arylation: Palladium acetate (Pd(OAc)₂) in the presence of a base like potassium acetate (KOAc) can be used for direct arylation reactions.
Major Products:
4-Alkoxypyrazoles: Formed through CuI-catalyzed coupling with alcohols.
Aryl-Substituted Pyrazoles: Obtained via palladium-catalyzed arylation.
Wissenschaftliche Forschungsanwendungen
4-Iodo-1-(isopropylsulfonyl)-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of 4-Iodo-1-(isopropylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The iodine atom and isopropylsulfonyl group contribute to its reactivity and binding affinity. For example, in catalytic applications, the compound can facilitate the formation of reactive intermediates that participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
4-Iodobiphenyl: Another iodine-substituted aromatic compound with applications in organic synthesis.
4-Iodo-1,1’-biphenyl: Similar in structure but with a biphenyl core instead of a pyrazole ring.
N-(4-iodo-1,3-diphenylbutyl) acrylamide: A hydrophobic monomer used in polymer chemistry.
Uniqueness: 4-Iodo-1-(isopropylsulfonyl)-1H-pyrazole is unique due to its combination of an iodine atom and an isopropylsulfonyl group on a pyrazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields of research.
Eigenschaften
Molekularformel |
C6H9IN2O2S |
|---|---|
Molekulargewicht |
300.12 g/mol |
IUPAC-Name |
4-iodo-1-propan-2-ylsulfonylpyrazole |
InChI |
InChI=1S/C6H9IN2O2S/c1-5(2)12(10,11)9-4-6(7)3-8-9/h3-5H,1-2H3 |
InChI-Schlüssel |
VSTGMQWGNKFYCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)(=O)N1C=C(C=N1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate](/img/structure/B13713873.png)
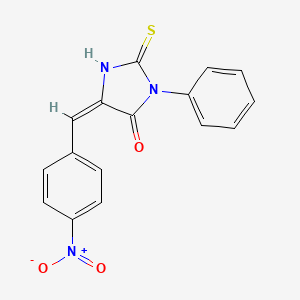
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13713881.png)

![N-[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B13713913.png)
![N-butan-2-yl-7-morpholin-4-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine](/img/structure/B13713927.png)
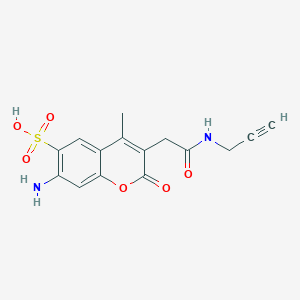
![2-[(2R,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13713936.png)
![4-[(2-fluorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B13713955.png)
